molecular formula C8H3BrF2O4 B6174724 4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid CAS No. 2624142-50-1

4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

Cat. No.: B6174724
CAS No.: 2624142-50-1
M. Wt: 281
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Description

4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a chemical compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves the bromination and fluorination of a benzodioxole precursor. One common method involves the use of 5-bromo-2,2-difluoro-1,3-benzodioxole as an intermediate, which is then further reacted to introduce the carboxylic acid group . The reaction conditions often include the use of strong acids or bases, as well as specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

2624142-50-1

Molecular Formula

C8H3BrF2O4

Molecular Weight

281

Purity

95

Origin of Product

United States

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